molecular formula C15H11ClN2S2 B2943886 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338398-46-2

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No.: B2943886
CAS No.: 338398-46-2
M. Wt: 318.84
InChI Key: SFRSVPDRVFQAAN-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 2-chlorobenzyl chloride with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
  • 4-Phenyl-1,2,3-thiadiazol-5-yl sulfide
  • 2-Phenyl-1,2,3-thiadiazol-5-yl sulfide

Uniqueness

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is unique due to the presence of both the chlorobenzyl and phenyl groups, which can enhance its biological activity and specificity compared to other thiadiazole derivatives. The combination of these functional groups allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c16-13-9-5-4-8-12(13)10-19-15-14(17-18-20-15)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRSVPDRVFQAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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